molecular formula C12H13FN2O3 B143861 (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide CAS No. 139071-79-7

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

Numéro de catalogue: B143861
Numéro CAS: 139071-79-7
Poids moléculaire: 252.24 g/mol
Clé InChI: RUKDAFXYNGLEBZ-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (CAS: 139071-79-7) is a chiral oxazolidinone derivative characterized by a 3-fluorophenyl substituent at the 3-position of the oxazolidinone ring and an acetamide group at the 5-methyl position . It is a white crystalline powder with 99% purity, used in therapeutic applications (e.g., healing drugs) . Its stereochemistry (S-configuration) is critical for biological activity, a common feature in oxazolidinone antibiotics .

Propriétés

IUPAC Name

N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDAFXYNGLEBZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463072
Record name (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139071-79-7
Record name (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Morpholine Substitution and Nitro Reduction

The initial step involves condensing 3,4-difluoronitrobenzene (III) with morpholine (II) in ethyl acetate under basic conditions to yield 3-fluoro-4-morpholinylnitrobenzene (IV). This reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring for morpholine attack. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-fluoro-4-morpholinylaniline (V).

Table 1: Reaction Conditions for Nitro Reduction

ParameterConditionsYield (%)Purity (%)Source
Catalyst10% Pd/C (50% moist)9299.5
SolventEthyl acetate/water mixture
Pressure30 psi H₂99.8

Oxazolidinone Ring Formation

The oxazolidinone core is constructed via cyclization of 3-fluoro-4-morpholinylaniline (V) with (R)-epichlorohydrin or glycidyl derivatives. For example, reacting V with (R)-epichlorohydrin in toluene at 80°C forms the oxazolidinone ring through epoxide ring-opening and subsequent cyclization. Alternative methods employ phthalimido oxiranyl compounds (XI) to introduce the chiral center, yielding N-[3-phthalimido-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (XII).

Stereochemical Control via Hydrogenation and Azide Displacement

ParameterConditionsYield (%)Purity (%)Source
SolventDMF8898.7
Temperature85°C
Reaction Time12 hours99.2

Catalytic Hydrogenation to Amine

The azide (IX) undergoes hydrogenation with 10% Pd/C in ethyl acetate under 2–3 kg/cm² H₂ pressure, yielding (S)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine (V). This step is critical for establishing the (S)-configuration, as the hydrogenation proceeds with inversion of stereochemistry at the C5 center.

Acylation and Final Product Isolation

Acetylation with Acetic Anhydride

The primary amine (V) is acylated using acetic anhydride in a mixture of ethyl acetate and water, with aqueous ammonia as a base. This one-pot process avoids intermediate isolation, enhancing yield (95%) and purity (99.9%).

Table 3: Acylation Reaction Optimization

ParameterConditionsYield (%)Purity (%)Source
SolventEthyl acetate/water9599.9
BaseAqueous ammonia
Temperature25–35°C99.5

Crystallization and Polymorph Control

The crude product is purified via crystallization using n-propanol or methyl isobutyl ketone (MIBK). n-Propanol yields Form I Linezolid with a characteristic XRD pattern (Fig. 1 in WO2009063505A2), while MIBK produces alternative polymorphs.

Comparative Analysis of Synthetic Routes

Patent WO2009063505A2 vs. CN102702125B

  • WO2009063505A2 : Employs a one-pot azide reduction and acylation, reducing steps and avoiding chromatography.

  • CN102702125B : Uses phthalimido intermediates, requiring additional deprotection steps but offering higher chiral purity.

Table 4: Route Comparison

MetricWO2009063505A2CN102702125B
Total Steps710
Overall Yield78%65%
ChromatographyNot requiredRequired
Purity99.9%99.5%

Solvent and Catalyst Innovations

Ethyl acetate emerges as a preferred solvent due to its balance of polarity and low toxicity. Palladium on carbon (Pd/C) is universally adopted for hydrogenation, though platinum alternatives are explored for faster kinetics.

Industrial Scalability and Cost Considerations

The WO2009063505A2 process is favored for scale-up due to:

  • Solvent Recycling : Ethyl acetate is recovered via distillation.

  • Catalyst Reuse : Pd/C is filtered and reactivated, reducing costs.

  • Throughput : One-pot reactions minimize downtime between steps .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry and Antibiotic Development

One of the most prominent applications of (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide is its role in the development of new antibiotics. The compound is structurally related to linezolid, an established oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics. Research indicates that modifications in the oxazolidinone structure can enhance antibacterial activity and reduce resistance mechanisms in pathogens .

Case Studies

  • In Vitro Efficacy : Studies have demonstrated that derivatives of oxazolidinones exhibit potent activity against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecium. The fluorophenyl group in this compound contributes to its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis .
  • Resistance Mechanisms : Investigations into the mechanisms of resistance have shown that modifications in the oxazolidinone backbone can circumvent common resistance pathways, making compounds like this compound valuable in combating resistant infections .

Structural Biology and Drug Design

The compound's unique structure allows it to serve as a scaffold for designing new drugs. Its ability to interact with biological macromolecules makes it a candidate for structure-based drug design.

Applications in Drug Design

  • Docking Studies : Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies help in optimizing lead compounds for enhanced efficacy and reduced toxicity .

Synthesis and Chemical Research

The synthesis of this compound involves several chemical reactions that are of interest in synthetic organic chemistry.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the oxazolidinone ring.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Acetylation to yield the final product.

These synthetic methodologies are crucial for producing analogs with varying biological activities and can be adapted for large-scale production .

Pharmacological Studies

Pharmacological assessments reveal that this compound exhibits favorable pharmacokinetic properties, making it a subject of interest for further development.

Mécanisme D'action

The mechanism of action of (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparaison Avec Des Composés Similaires

Key Research Findings

Linezolid’s Success : The 4-morpholinyl group is critical for its antibiotic efficacy, a feature absent in simpler fluorophenyl analogs like the target compound .

Bioavailability Challenges: Oxazolidinones often suffer from poor solubility; co-crystallization (e.g., ) or polymorph development () addresses this .

Stereochemical Specificity : The (S)-configuration is essential for activity across all analogs, as seen in Linezolid and the target compound .

Activité Biologique

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, also known by its CAS number 139071-79-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃FN₂O₃
  • Molecular Weight : 252.24 g/mol
  • Density : 1.288 g/cm³
  • Boiling Point : 450.4 °C at 760 mmHg
  • Flash Point : 226.2 °C

These properties indicate that this compound is a stable compound under standard conditions, which is advantageous for its handling and application in research.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications. It is structurally related to oxazolidinones, a class of antibiotics known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

  • In Vitro Studies : Laboratory tests have shown that this compound demonstrates potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This highlights its potential as an alternative therapeutic agent in treating resistant infections.
  • Case Studies : In a comparative study involving several oxazolidinone derivatives, this compound was found to have superior activity against Staphylococcus aureus and Enterococcus faecium, suggesting it could be developed into a new antibiotic treatment option.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study TypeFindingsReference
In Vitro TestingEffective against Gram-positive bacteria; lower MIC values than existing treatments
Comparative StudySuperior efficacy compared to other oxazolidinones in resistant strains
Mechanism StudyInhibits protein synthesis by targeting the ribosomal subunit

Q & A

Q. How is the stereochemical purity of Linezolid ensured during synthesis, and what analytical techniques validate its (S)-configuration?

Linezolid’s synthesis involves a chiral oxazolidinone core, with stereochemical control achieved via asymmetric catalysis or chiral resolution. Critical steps include the formation of the 5-(S)-oxazolidinone ring and subsequent methylation. Validation employs chiral HPLC (e.g., using cellulose-based columns) and circular dichroism (CD) spectroscopy to confirm enantiomeric excess ≥99% .

Q. What experimental parameters govern Linezolid’s solubility in aqueous and organic solvents?

Solubility is temperature- and pH-dependent. At 25°C and pH 7.4, Linezolid exhibits 20 mg/mL solubility in water due to its zwitterionic nature. Methodologically, shake-flask experiments with UV-Vis quantification (λ = 251 nm) are used, with solvent polarity (logP = 0.55) and hydrogen-bonding capacity influencing results .

Q. Which validated HPLC methods are recommended for quantifying Linezolid in biological matrices?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 20:80 v/v) and UV detection at 251 nm achieves retention time ~11 minutes. Internal standards like PNU-101145 ensure precision (RSD <2%) in plasma samples .

Q. How does Linezolid inhibit bacterial protein synthesis without cross-resistance to other antibiotics?

Linezolid binds to the 50S ribosomal subunit’s peptidyl transferase center (PTC), blocking tRNA positioning. Its unique oxazolidinone scaffold avoids steric clashes with common resistance mutations (e.g., 23S rRNA methyltransferases), as shown in X-ray crystallography studies .

Advanced Research Questions

Q. How are Linezolid’s oxidative degradants (e.g., N-oxide impurities) identified and quantified during stability studies?

Impurities like Linezolid N-oxide (CAS 168828-84-0) are profiled using LC-MS/MS with electrospray ionization (ESI+). Accelerated stability testing (40°C/75% RH) identifies degradation pathways, while QbD principles optimize column conditions (e.g., HILIC for polar metabolites) .

Q. What experimental models evaluate Linezolid’s resistance development in vancomycin-resistant Enterococcus (VRE)?

Serial passage assays in Mueller-Hinton broth with sub-inhibitory Linezolid concentrations (0.5× MIC) track MIC increases over 30 generations. Genomic sequencing identifies mutations in ribosomal proteins (L3, L4) or 23S rRNA .

Q. What formulation strategies improve Linezolid’s bioavailability in pulmonary infections?

Nanoparticle encapsulation (e.g., PLGA) enhances alveolar macrophage uptake. In vitro diffusion studies using Franz cells and in vivo murine models show 2.5-fold higher lung tissue concentrations compared to oral dosing .

Q. How are pharmacokinetic/pharmacodynamic (PK/PD) indices optimized for Linezolid in critically ill patients?

Population PK modeling (NONMEM) incorporates covariates like renal clearance and albumin levels. Monte Carlo simulations target fAUC/MIC ≥100 for efficacy, with therapeutic drug monitoring (TDM) reducing thrombocytopenia risk .

Q. What structural modifications of Linezolid enhance activity against linezolid-resistant Staphylococcus aureus?

C-5 side chain substitutions (e.g., morpholine to thiomorpholine) improve binding to mutated ribosomes. SAR studies using MIC assays and molecular docking (AutoDock Vina) guide design of analogs like tedizolid (CF3 substitution at C-5) .

Q. How does molecular docking predict Linezolid’s interaction with SARS-CoV-2 proteins in COVID-19 co-infection studies?

Docking simulations (SWISS-MODEL, GROMACS) reveal Linezolid’s binding to the spike protein’s receptor-binding domain (RBD), with ∆G = -8.2 kcal/mol. In vitro plaque reduction neutralization tests (PRNT) validate antiviral-antibiotic synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.